

4-Amino-2-chloropyridin-3-ol solubility

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Compound of Interest

Compound Name: 4-Amino-2-chloropyridin-3-OL

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An In-depth Technical Guide to the Solubility of **4-Amino-2-chloropyridin-3-ol**

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of **4-Amino-2-chloropyridin-3-ol**. While specific solubility data for this compound is not extensively published, this guide synthesizes knowledge from structurally related aminopyridines and established analytical methodologies to offer a robust approach for its characterization. The document outlines the theoretical principles governing solubility, including physicochemical properties and the profound influence of pH and temperature. Detailed, field-proven protocols for solubility determination via the shake-flask method, coupled with HPLC and UV-Vis quantification, are provided. This guide is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in pharmaceutical development and chemical research.

Introduction: The Need for Solubility Data

4-Amino-2-chloropyridin-3-ol is a substituted pyridine derivative. Its structural motifs, including an amino group, a chloro substituent, and a hydroxyl group, make it an interesting candidate for applications in medicinal chemistry and materials science, similar to other aminopyridine compounds.^[1] The utility of such compounds in drug discovery, for instance, is fundamentally linked to their bioavailability, which is often governed by their aqueous solubility. Poor solubility can be a major impediment in the development of active pharmaceutical ingredients (APIs), leading to challenges in formulation and absorption.

Therefore, a thorough understanding and accurate measurement of the solubility of **4-Amino-2-chloropyridin-3-ol** are paramount for its potential applications. This guide provides the theoretical underpinnings and practical methodologies to determine its solubility profile in various solvents, a critical step for any research or development endeavor.

Physicochemical Profile and Inferred Properties

A precise physicochemical characterization is the foundation for understanding a compound's solubility. While experimental data for **4-Amino-2-chloropyridin-3-ol** is sparse, we can infer key properties based on its structure and data from analogous compounds like 4-Amino-2-chloropyridine and 2-Amino-3-hydroxypyridine.[2][3]

Table 1: Estimated Physicochemical Properties of **4-Amino-2-chloropyridin-3-ol**

| Property | Estimated Value / Characteristic | Rationale and Supporting Evidence |
|------------------------|--|---|
| Molecular Formula | <chem>C5H5ClN2O</chem> | Based on its chemical structure. |
| Molecular Weight | 144.56 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline powder | Inferred from similar pyridine derivatives. ^[4] |
| Predicted pKa (Basic) | ~4-6 | The 4-amino group is basic. The chloro and hydroxyl groups are electron-withdrawing, which would decrease the basicity compared to 4-aminopyridine (pKa ~9). Theoretical predictions for substituted aminopyridines suggest this range. ^{[5][6]} |
| Predicted pKa (Acidic) | ~8-10 | The 3-hydroxyl group is weakly acidic, similar to other hydroxypyridines. |
| Qualitative Solubility | Expected to be slightly soluble in water, with higher solubility in polar organic solvents like DMSO and methanol. | Based on data for 4-Amino-2-chloropyridine and 2-Amino-3-hydroxypyridine. ^{[4][7]} The presence of both hydrogen bond donors (-NH ₂ , -OH) and acceptors (pyridine N, -OH) suggests some aqueous solubility, which will be highly pH-dependent. |

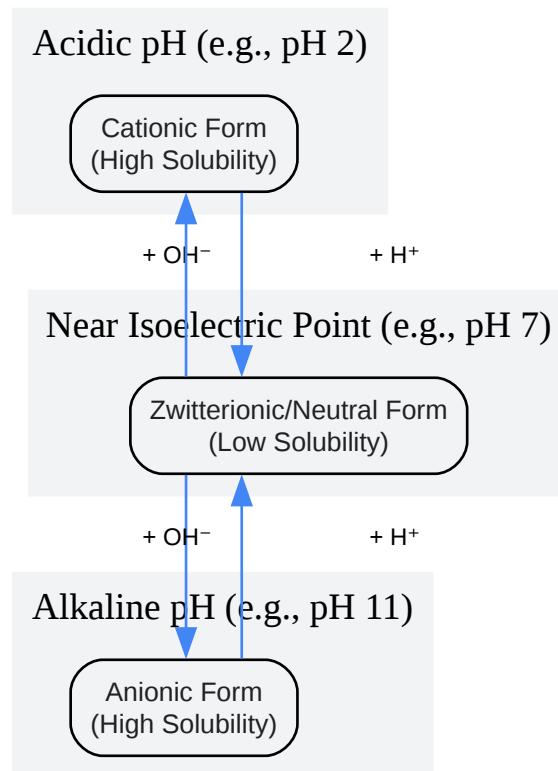
Theoretical Framework for Solubility

The solubility of **4-Amino-2-chloropyridin-3-ol** is not a fixed value but is influenced by several interconnected factors. A clear understanding of these principles is essential for designing meaningful experiments.

The Critical Influence of pH

The presence of both a basic amino group and an acidic hydroxyl group makes the solubility of **4-Amino-2-chloropyridin-3-ol** highly dependent on the pH of the aqueous medium. This relationship can be understood through the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of ionized to un-ionized forms of the molecule.[8][9]

- In Acidic Conditions ($\text{pH} < \text{pKa}$ of amino group): The 4-amino group will be protonated, forming a cationic species ($-\text{NH}_3^+$). This charged form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
- In Basic Conditions ($\text{pH} > \text{pKa}$ of hydroxyl group): The 3-hydroxyl group will be deprotonated, forming an anionic species ($-\text{O}^-$). This will also increase aqueous solubility.
- At the Isoelectric Point: The pH at which the net charge of the molecule is zero will likely correspond to its point of minimum aqueous solubility.



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Caption: pH-dependent speciation of **4-Amino-2-chloropyridin-3-ol**.

Solvent Selection Rationale

The polarity of the solvent plays a crucial role. A systematic approach to solvent selection should include a range of solvent classes to build a comprehensive solubility profile.

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute, potentially leading to good solubility, especially with pH modification for water.
- Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them good candidates for dissolving a polar molecule like **4-Amino-2-chloropyridin-3-ol**.
- Non-polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in these solvents due to the polar nature of the target compound.

The Impact of Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔH). This relationship is described by the van't Hoff equation.[10][11]

- Endothermic Dissolution ($\Delta H > 0$): If the dissolution process requires energy (to break the crystal lattice), solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.
- Exothermic Dissolution ($\Delta H < 0$): If the dissolution process releases energy, solubility will decrease with increasing temperature.

By measuring solubility at different temperatures, the enthalpy of dissolution can be calculated, providing valuable thermodynamic insight into the solvation process.[12][13]

Experimental Protocols for Solubility Determination

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols are based on established methodologies.

Equilibrium Solubility Determination: The Shake-Flask Method

This method, compliant with OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.[14][15]

Objective: To determine the saturation concentration of **4-Amino-2-chloropyridin-3-ol** in a given solvent at a constant temperature.

Materials:

- **4-Amino-2-chloropyridin-3-ol** (high purity)
- Selected solvents (analytical grade)
- Orbital shaker with temperature control
- Analytical balance

- Volumetric flasks
- Syringe filters (e.g., 0.22 μ m PTFE or PVDF)
- Autosampler vials

Protocol:

- Preparation: Add an excess amount of solid **4-Amino-2-chloropyridin-3-ol** to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- Equilibration: Place the flasks in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
- Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant.
- Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results. Adsorption of the compound to the filter should be checked and accounted for if significant.
- Quantification: Dilute the filtered sample with a known volume of the appropriate mobile phase or solvent and analyze its concentration using a validated analytical method as described below.



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Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.[\[16\]](#)[\[17\]](#)

Objective: To accurately measure the concentration of **4-Amino-2-chloropyridin-3-ol** in the filtered saturated solution.

Protocol:

- Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, to control pH) and an organic modifier (e.g., acetonitrile or methanol).[\[18\]](#) The detection wavelength should be set at a λ_{max} determined by UV-Vis analysis.
- Calibration Curve:
 - Prepare a stock solution of **4-Amino-2-chloropyridin-3-ol** of known concentration in a suitable solvent (e.g., DMSO or mobile phase).
 - Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the solubility samples.
 - Inject each standard onto the HPLC system and record the peak area.
 - Plot a graph of peak area versus concentration. The resulting linear regression will serve as the calibration curve.
- Sample Analysis:
 - Inject the diluted, filtered sample from the shake-flask experiment.
 - Determine the peak area for **4-Amino-2-chloropyridin-3-ol**.

- Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original solubility in the saturated solution.

Analytical Quantification Method 2: UV-Vis Spectrophotometry

For a more rapid analysis, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and the solvent does not interfere.[19]

Objective: To determine the concentration of **4-Amino-2-chloropyridin-3-ol** by measuring its absorbance of UV light.

Protocol:

- Determine λ_{max} : Scan a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}). Aromatic systems like pyridine typically absorb strongly in this region.[20]
- Calibration Curve:
 - Prepare a series of standard solutions as described for the HPLC method.
 - Measure the absorbance of each standard at the predetermined λ_{max} using a spectrophotometer, with the pure solvent as a blank.[21]
 - Plot a graph of absorbance versus concentration to create a calibration curve that adheres to the Beer-Lambert Law.
- Sample Analysis:
 - Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.
- Calculation: Use the calibration curve to determine the concentration of the sample, and account for the dilution factor to find the solubility.

Data Presentation

Quantitative solubility data should be presented clearly and concisely.

Table 2: Example Solubility Data for **4-Amino-2-chloropyridin-3-ol** at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
|-----------------|--------------------|--------------------|--------|
| Water (pH 2.0) | Experimental Value | Calculated Value | HPLC |
| Water (pH 7.4) | Experimental Value | Calculated Value | HPLC |
| Water (pH 10.0) | Experimental Value | Calculated Value | HPLC |
| Methanol | Experimental Value | Calculated Value | UV-Vis |
| Acetonitrile | Experimental Value | Calculated Value | HPLC |
| DMSO | Experimental Value | Calculated Value | UV-Vis |

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Amino-2-chloropyridin-3-ol** is not widely available, the hazards can be inferred from the closely related 4-Amino-2-chloropyridine.[22] [23]

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][24]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[25]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the supplier-specific SDS before handling this chemical.

Conclusion

This guide provides a comprehensive, scientifically grounded approach for determining the solubility of **4-Amino-2-chloropyridin-3-ol**. By combining theoretical principles with detailed, practical experimental protocols, researchers can systematically generate the high-quality solubility data essential for advancing research and development. The methodologies described herein, from the foundational shake-flask method to precise HPLC and UV-Vis quantification, represent a robust framework for the thorough characterization of this and other novel chemical entities.

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